4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride
Overview
Description
4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further linked to a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists .
Mode of Action
The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within the target protein .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorinated compounds are generally resistant to metabolic degradation . This could potentially improve the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with its target could be influenced by pH. Additionally, the compound’s stability could be affected by temperature and the presence of metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-(Trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications, including:
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its pharmacological properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine
- **4-(2-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine
- **4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)morpholine
Uniqueness
4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMZAMZYZKKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-06-1 | |
Record name | Piperidine, 4-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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